molecular formula C12H20N2O2S B2813042 Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1504757-91-8

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2813042
CAS No.: 1504757-91-8
M. Wt: 256.36
InChI Key: FVVOMLBUQFJVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is a sophisticated small molecule designed for advanced pharmaceutical and medicinal chemistry research. This compound features a thiazole core, a privileged scaffold in drug discovery known for its widespread presence in biologically active agents and approved therapeutics . The molecule is structurally engineered with a tert-butyloxycarbonyl (Boc)-protected amine on the propyl side chain, making it a versatile building block for the synthesis of more complex molecules. The Boc group serves as a robust yet readily removable protecting group for amines, allowing for sequential synthetic strategies. Furthermore, the ester moiety at the 5-position of the thiazole ring offers a handle for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid or amide coupling. Thiazole-containing compounds have demonstrated significant value in diverse research areas, particularly in the development of anticancer agents, as they can serve as key intermediates for protein kinase inhibitors or modulators of proteins like P-glycoprotein (P-gp) to overcome multidrug resistance in cancer cells . The specific substitution pattern on this thiazole derivative suggests its potential application as a critical intermediate in the synthesis of novel drug candidates targeting various pathological conditions. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-8-10(11(15)16-12(2,3)4)17-9(14-8)6-5-7-13/h5-7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVOMLBUQFJVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCCN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the aminopropyl group and the tert-butyl ester. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The aminopropyl group can be introduced via nucleophilic substitution reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is its potential as an anticancer agent. Research has demonstrated that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to this thiazole derivative have shown micromolar inhibition of the kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. The inhibition leads to the induction of a multipolar phenotype in these cells, causing aberrant cell division and subsequent cell death .

Case Study: Kinesin Inhibition

  • Compound : 2-(3-benzamidopropanamido)thiazole-5-carboxylate
  • Target : HSET (KIFC1)
  • Outcome : Induction of multipolar mitotic spindles in cancer cells.

Drug Development and Metabolism Studies

This compound has also been investigated within the context of drug metabolism. A study focused on the metabolism of proteolysis-targeting chimeras (PROTACs) highlighted the importance of understanding how structural modifications can influence metabolic stability and efficacy in vivo. The insights gained from such studies could lead to improved designs of thiazole-based compounds for therapeutic applications .

Table: Metabolic Stability of Thiazole Derivatives

Compound NameMetabolic StabilityIC50 (μM)Target Enzyme
Compound AHigh< 10PI3Kδ
Compound BModerate20HDAC6

P-Glycoprotein Inhibition

Another area where this compound may find applications is in the inhibition of P-glycoprotein (ABCB1), a key player in drug resistance mechanisms in cancer therapy. Studies have shown that certain thiazole derivatives can effectively inhibit P-glycoprotein activity, enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Case Study: P-Glycoprotein Inhibition

  • Compound : Thiazole-based inhibitors
  • Mechanism : Inhibition of drug efflux
  • Result : Increased accumulation of chemotherapeutics in resistant cancer cell lines.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that can be optimized for better yields and purity. The design and synthesis strategies often focus on modifying the thiazole ring or the substituents to enhance biological activity and selectivity against specific targets .

Synthesis Overview

  • Starting Materials : Amino acids or amines with appropriate functional groups.
  • Reactions : Peptide coupling, esterification, and cyclization.
  • Optimization : Varying reaction conditions to improve yield.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous thiazole derivatives:

Compound Name Substituent at Position 2 Ester Group (Position 5) Key Properties CAS Number
Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate 3-aminopropyl Tert-butyl Balanced lipophilicity; basic amine for salt formation Not explicitly provided
2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride 3-aminopropyl Carboxylic acid (dihydrochloride salt) High water solubility; suitable for ionic interactions 398491-64-0
tert-Butyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate 1-aminoethyl Tert-butyl Reduced chain length; limited hydrogen-bonding capacity 2167368-78-5
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride Cyclopropylamino Ethyl Steric hindrance from cyclopropyl; moderate metabolic stability 2091043-80-8
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC) 4-chlorobenzylamino Carboxylic acid Enhanced electronic effects (Cl substituent); bioactive in diabetes models Not explicitly provided

Key Findings from Comparative Studies

Bioactivity: The 3-aminopropyl group in the target compound provides a flexible chain for interactions with enzymatic pockets, while the tert-butyl ester enhances membrane permeability compared to carboxylic acid derivatives like BAC .

Synthetic Accessibility: Derivatives with methylsulfonyl intermediates (e.g., tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate) require oxidation steps, as seen in , but the target compound’s aminopropyl group may simplify functionalization via nucleophilic substitution .

Physicochemical Properties :

  • The dihydrochloride salt of the carboxylic acid analogue (CAS 398491-64-0) exhibits high solubility (>50 mg/mL in water), making it ideal for aqueous formulations, whereas the tert-butyl ester’s lipophilicity (LogP ~2.5) favors blood-brain barrier penetration .
  • Ethyl esters (e.g., CAS 2091043-80-8) are more prone to hydrolysis than tert-butyl esters, impacting metabolic stability .

Biological Activity

Tert-butyl 2-(3-aminopropyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique thiazole ring structure, which is known for conferring various biological properties. The compound's IUPAC name reflects its structural components, including the tert-butyl group and the thiazole moiety.

Research indicates that compounds with similar thiazole structures often exhibit a range of biological activities:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives, including related compounds, have been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. For example, derivatives of 4-methyl-1,3-thiazole-5-carboxylic acid demonstrated moderate xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM .
  • Antioxidant Activity : Some thiazole derivatives also exhibit antioxidant properties, which are crucial for protecting cells against oxidative stress. This activity is often measured alongside their inhibitory effects on specific enzymes.

Biological Activity Data

The following table summarizes key biological activities and findings related to thiazole derivatives that may provide insights into the activity of this compound:

Compound Biological Activity IC50 (μM) Reference
Compound 5kXanthine oxidase inhibitor8.1
Compound 5jXanthine oxidase inhibitor3.6
Compound 5lXanthine oxidase inhibitor9.9
Tert-butyl derivativeAntioxidant activityModerate

Case Studies and Research Findings

  • Cancer Research : A study focused on similar thiazole compounds revealed their potential in cancer therapy by inhibiting specific mitotic kinesins (e.g., HSET) that are crucial for cell division in cancer cells. This inhibition leads to the induction of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .
  • Enzyme Inhibition Studies : In vitro studies have demonstrated that certain thiazole derivatives can inhibit xanthine oxidase effectively. This inhibition is significant as it may lead to therapeutic applications in conditions like gout and hyperuricemia .
  • Antioxidant Properties : The antioxidant capabilities of related thiazole compounds have been documented, showing their potential role in reducing reactive oxygen species (ROS) levels in cellular models . This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation steps .
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) enhances esterification efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?

Q. Key techniques :

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substitution patterns (e.g., tert-butyl group at δ ~1.4 ppm, thiazole protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of tert-butoxycarbonyl [Boc] group) .
  • X-ray crystallography : Resolves absolute configuration using SHELXL for refinement (R-factor < 0.05 recommended) .

Q. Physicochemical data :

PropertyValueReference Method
Melting point40–42°CDifferential Scanning Calorimetry
Solubility (25°C)0.97 g/L in waterGravimetric analysis

Advanced: How do substitution patterns (e.g., tert-butyl, aminopropyl) influence the compound’s reactivity and biological activity?

Q. Structural impact :

  • tert-butyl group : Enhances steric shielding, improving metabolic stability but reducing solubility .
  • 3-aminopropyl chain : Introduces basicity (pKa ~9.5), enabling protonation at physiological pH and interaction with anionic targets (e.g., enzyme active sites) .

Q. Comparative data :

AnalogKey FeatureBiological Activity
Ethyl 2-amino-4-methyl-thiazole-5-carboxylateLacks aminopropyl chainLower cytotoxicity in cancer models
Methyl 2-bromo-4-tert-butyl-thiazole-5-carboxylateBromine substitutionEnhanced electrophilic reactivity

Methodological insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the aminopropyl group and target proteins .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Q. Common pitfalls :

  • Assay variability : Differences in cell lines (e.g., T47D vs. HeLa) or incubation times affect IC50 values .
  • Impurity interference : By-products (e.g., de-Boc derivatives) may skew results.

Q. Resolution strategies :

HPLC purity analysis : Ensure >95% purity using C18 columns (ACN/water gradient) .

Dose-response validation : Perform orthogonal assays (e.g., fluorescence-based vs. MTT) to confirm activity .

Structural analogs : Test derivatives (e.g., ethyl ester variants) to isolate pharmacophore contributions .

Advanced: What methodologies are recommended for studying the compound’s pharmacokinetics and in vivo efficacy?

Q. In vivo models :

  • Rodent studies : Administer via intraperitoneal injection (10–50 mg/kg) and monitor plasma half-life using LC-MS/MS .
  • PET imaging : Radiolabel with 18F^{18}\text{F} for real-time biodistribution tracking (e.g., via 18F^{18}\text{F}-fluoroethylation) .

Q. Key parameters :

ParameterMethod
Metabolic stabilityLiver microsome incubation
Blood-brain barrier penetrationParallel artificial membrane permeability assay (PAMPA)

Advanced: How can impurity profiles be controlled during large-scale synthesis?

Q. Common impurities :

  • Deprotected amine : Due to acidic hydrolysis of the Boc group.
  • Dimerization products : From nucleophilic attack of the aminopropyl chain on reactive esters.

Q. Mitigation strategies :

  • Chromatographic purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes polar by-products .
  • In-process monitoring : Use TLC (Rf = 0.3 in 1:1 EtOAc/hexane) to track reaction progress .
  • Quality control : LC-MS with electrospray ionization (ESI+) identifies impurities at <0.1% levels .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Q. Hazard considerations :

  • Skin/eye exposure : Rinse immediately with PBS (pH 7.4) and consult a physician .
  • Inhalation risks : Use fume hoods; if exposed, administer artificial respiration .

Q. First-aid protocol :

Exposure RouteAction
InhalationMove to fresh air; administer O2 if needed
IngestionRinse mouth; avoid inducing vomiting

Advanced: What computational tools are effective for predicting the compound’s interaction with biological targets?

Q. Recommended tools :

  • Molecular docking : AutoDock Vina or Schrödinger Glide for binding affinity estimation .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes (run time: 100 ns) .
  • QSAR models : Utilize MOE or RDKit to correlate structural features (e.g., logP, H-bond donors) with activity .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.